Acid Red 186 free acid

Description

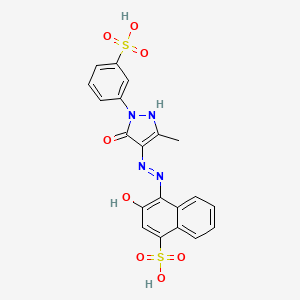

Structure

3D Structure

Properties

CAS No. |

50335-05-2 |

|---|---|

Molecular Formula |

C20H16N4O8S2 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

3-hydroxy-4-[[5-methyl-3-oxo-2-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H16N4O8S2/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32/h2-10,23,25H,1H3,(H,27,28,29)(H,30,31,32) |

InChI Key |

VGKHKXLKQJVMER-QURGRASLSA-N |

SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

52677-44-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid Red 186 free acid; J2.886.590B; |

Origin of Product |

United States |

Research Landscape and Significance of Acid Red 186 Free Acid

Contextualization within Azo Dye Research and Industrial Relevance

Azo dyes, including Acid Red 186, are of significant industrial relevance due to their versatile chromophore structures, broad spectrum of hues, high color strength, and stability. researchandmarkets.com They are extensively used in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon and polyamide. ontosight.aicolorfuldyes.compylamdyes.com Beyond textiles, Acid Red 186 finds application in coloring leather, shoe polish, industrial cleaning products, soaps, detergents, and water-soluble adhesives. pylamdyes.comkrishnadyes.net Its properties also make it useful as a biological stain in histology and microbiology and as a pH indicator. ontosight.ai

The synthesis of Acid Red 186 typically involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a suitable component. evitachem.com For instance, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid can be diazotized and then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. worlddyevariety.com This process allows for high-yield and high-purity production suitable for industrial-scale manufacturing. evitachem.com

The widespread use of azo dyes has prompted extensive research into their environmental presence and effects. nih.gov A significant portion of these dyes can be lost in industrial effluents during the dyeing process. cdnsciencepub.com Due to their designed resistance to fading, they are not easily degraded by conventional wastewater treatment methods. cdnsciencepub.com This has led to research focused on remediation techniques, including adsorption onto materials like activated carbon and photocatalytic degradation. evitachem.com

Interactive Data Table: Properties of Acid Red 186

| Property | Value |

| Appearance | Dark red powder or crystalline solid evitachem.comtradekorea.com |

| Solubility | Highly soluble in water, slightly soluble in ethanol (B145695) and acetone, insoluble in toluene (B28343) evitachem.comworlddyevariety.com |

| Stability | Stable under normal storage conditions, may degrade under extreme pH or light exposure evitachem.com |

| Melting Point | Decomposes at approximately 200 °C evitachem.com |

| Light Fastness | 4.5 krishnadyes.net |

| Washing Fastness | 4 krishnadyes.net |

| Perspiration Fastness | 4.5 krishnadyes.net |

Historical Perspectives on Synthetic Acid Dyes in Scientific Inquiry

The history of synthetic dyes began in 1856 with the accidental discovery of mauveine by William Perkin. fsw.ccbritannica.com This event sparked the synthetic dye industry, which rapidly grew and shifted focus away from natural dyes. fsw.cc The development of industrial research laboratories in the 1870s further propelled the industry, establishing a direct link between scientific research and the creation of new commercial products. wikipedia.org

The first acid dye, a triarylmethane derivative, appeared in 1868. china-dyestuff.com While it had strong dyeing capabilities, its fastness was poor. china-dyestuff.com A significant advancement came in 1877 with the synthesis of the first azo-based acid dye for wool, Acid Red A, which established the basic structure for many subsequent dyes. china-dyestuff.com After 1890, the variety of acid dyes with different structures expanded, leading to a more complete range of colors. china-dyestuff.com

The rise of the synthetic dye industry was closely tied to the availability of coal tar, a byproduct of coal gas production. britannica.com Chemists began to isolate numerous organic compounds from coal tar, which served as precursors for dye synthesis. britannica.comwikipedia.org This period saw a surge in the establishment of dye manufacturing firms, particularly in Britain and Germany, driven by the high demand from the textile industry for vibrant and varied colors. wikipedia.org The scientific inquiry into dye structures and their interactions with fabrics laid the foundation for modern coloration technologies. britannica.comwikipedia.org

Current Research Trajectories and Future Challenges for Acid Red 186 Free Acid

Current research on azo dyes like Acid Red 186 is increasingly focused on sustainability and environmental concerns. The mass production and widespread use of these dyes have led to environmental pollution, creating a need for effective remediation strategies. taylorfrancis.comnih.gov Research is actively exploring methods to remove azo dyes from wastewater, including advanced oxidation processes, biodegradation, and adsorption. evitachem.comcdnsciencepub.comresearchgate.net

One of the primary challenges is the recalcitrant nature of azo dyes, which are designed to be stable and resistant to degradation. cdnsciencepub.com The breakdown of some azo dyes can also lead to the formation of potentially harmful aromatic amines. mdpi.comnih.gov Therefore, a key research trajectory involves the study of microbial degradation pathways and the enzymes responsible for breaking down these complex molecules into less harmful substances. mdpi.comnih.gov The use of environmental bacteria and fungi, particularly white-rot fungi, is being investigated for their ability to decolorize and mineralize azo dyes. mdpi.comgjesm.net

Another significant area of research is the development of greener and more sustainable dyeing processes. This includes exploring the use of non-aqueous solvents and advanced technologies like digital printing and nanotechnology-enabled dye formulations to reduce waste and enhance performance. researchandmarkets.commdpi.com The long-term challenge lies in balancing the industrial demand for cost-effective and high-performance dyes like Acid Red 186 with the imperative to minimize their environmental impact. taylorfrancis.comresearchandmarkets.com This involves a holistic approach that considers the entire lifecycle of the dye, from synthesis to application and eventual disposal or degradation. cdnsciencepub.com

Synthetic Methodologies and Chemical Transformations of Acid Red 186 Free Acid

Advanced Synthetic Pathways and Reaction Mechanisms

The formation of the Acid Red 186 free acid ligand is primarily achieved through a well-established sequence of diazotization followed by an azo coupling reaction. jchemrev.com Research into this and similar azo dye syntheses has led to process optimizations and the exploration of novel catalytic systems to improve efficiency and environmental footprint.

The traditional synthesis of the this compound ligand involves a two-stage reaction sequence. jchemrev.comresearchgate.net

Diazotization: The process begins with the diazotization of an aromatic primary amine, which serves as the diazo component. For Acid Red 186, this component is 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. worlddyevariety.comtkechemical.com This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) with sodium nitrite (B80452) to form a reactive diazonium salt. jchemrev.comnih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. In the synthesis of Acid Red 186, the coupling component is 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. worlddyevariety.comtkechemical.com This electrophilic aromatic substitution reaction forms the characteristic azo (–N=N–) bond, linking the two aromatic structures and creating the basic chromophore of the dye ligand. researchgate.net

Process optimization is critical for maximizing yield and purity. Key parameters that are controlled include temperature, pH, and reaction time. nih.govresearchgate.net Maintaining a low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. The pH of the coupling reaction is also carefully managed to ensure the coupling component is in its most reactive form. unn.edu.ng Modern approaches to optimization may involve the use of microreactors, which offer precise control over reaction conditions and can lead to higher conversion rates and narrower particle size distributions for the resulting products. researchgate.net

| Stage | Reactant | Reagents | Key Conditions |

| Diazotization | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Sodium Nitrite, Acidic Medium | 0–5 °C |

| Azo Coupling | 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | Diazonium Salt from Stage 1 | Controlled pH |

To address the environmental and efficiency limitations of traditional methods, which often use harsh acids and alkalis, research has focused on novel catalytic systems. rsc.org One environmentally friendly approach involves the use of sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) as a recyclable solid acid catalyst. rsc.org This system allows for the synthesis of azo dyes through a solvent-free grinding method at room temperature, offering advantages such as mild reaction conditions, simple product isolation, and catalyst recyclability. rsc.org

Another "green" method utilizes p-Toluenesulfonic acid (p-TsA) as a catalyst for diazotization and coupling reactions performed by grinding solid reactants. icrc.ac.irbeilstein-journals.org This technique avoids the use of strong inorganic acids and toxic solvents, representing a more sustainable synthetic route. icrc.ac.ir While not documented specifically for Acid Red 186, these catalytic strategies represent the forefront of advanced synthetic methodologies for the broader class of azo dyes.

The formation of the azo bond is an electrophilic aromatic substitution reaction. researchgate.net The mechanism proceeds as follows:

The diazonium salt, generated during the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, acts as a weak electrophile.

The coupling component, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, is an electron-rich aromatic compound that is susceptible to electrophilic attack.

The diazonium ion attacks the electron-rich ring of the coupling component, leading to the formation of a sigma complex (or Wheland intermediate).

A proton is subsequently lost from the sigma complex, restoring aromaticity and forming the stable azo linkage (–N=N–), which connects the two molecular fragments.

This fundamental mechanism underlies the synthesis of a vast number of azo dyes and pigments. jchemrev.com

Derivatization and Structural Modifications

The term "Acid Red 186" typically refers to the final, commercial product, which is a chromium complex. The initial azo dye synthesized via the coupling reaction is the "free acid" ligand, which is then subjected to derivatization through metal complexation to enhance its properties, such as lightfastness. pylamdyes.com

Acid Red 186 is a 1:1 metal complex dye. equinoximpex.comauminternationalchemicals.com The transformation of the free acid ligand into the final chromium complex is a critical derivatization step. This process is achieved by heating the synthesized azo compound in an aqueous solution with a chromium source, such as formic acid chromium. worlddyevariety.comtkechemical.com The reaction is typically carried out at elevated temperatures, for instance at 125°C for 3 to 5 hours, to facilitate the formation of the stable chromium complex. worlddyevariety.comtkechemical.com This complexation significantly improves the dye's fastness properties, making it more durable for applications on substrates like wool, silk, and nylon. worlddyevariety.comequinoximpex.com

| Derivatization Step | Reactants | Key Conditions | Product |

| Metal Complexation | This compound, Chromium Source (e.g., Formic Acid Chromium) | Heating in aqueous solution (e.g., 125°C, 3-5 hours) | Acid Red 186 (Chromium Complex) |

The efficacy of the this compound as a ligand in metal complex formation is dictated by its molecular structure, which is intentionally designed for chelation. Azo dye ligands can act as multidentate ligands, binding to a central metal ion through multiple donor atoms. researchgate.net

In the case of the Acid Red 186 ligand, the key structural features for coordination with the chromium ion are the hydroxyl (–OH) group positioned ortho to the azo linkage and the nitrogen atoms of the azo group itself. nih.govscholarsresearchlibrary.com The oxygen from the hydroxyl group and a nitrogen atom from the azo group can act as donor sites, forming a stable chelate ring with the chromium ion. jchemrev.com This coordination behavior is a fundamental principle in the design of metal-complex dyes. acs.org The formation of these stable coordination bonds is responsible for the final color and the enhanced stability and fastness properties of the dye. ekb.eg The study of how different ligands coordinate with metal ions is a significant aspect of coordination chemistry, providing insights into the stability and electronic structure of the resulting complexes. ekb.eg

Metal Complexation Chemistry (e.g., Chromium Complexes)

Influence of Metal Ions on Molecular Structure and Reactivity

Acid Red 186 is a metal-complex dye, typically utilized as a chromium complex. worlddyevariety.com The manufacturing process involves the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. worlddyevariety.com Subsequently, this intermediate is heated with formic acid chromium in an aqueous solution to form the final chromium complex. worlddyevariety.com This metallization is a critical step that significantly influences the dye's properties.

Metal ions, acting as Lewis acids, can coordinate with water molecules, polarizing them and increasing their acidity. libretexts.org This interaction is dependent on the charge-to-size ratio of the metal ion. libretexts.org In the context of dyes like Acid Red 186, transition metals such as chromium, nickel, or cobalt are often used to form strong coordination complexes. scielo.org.mx The dye molecule itself, typically a monoazo structure, contains functional groups like hydroxyl, carboxyl, or amino groups that are capable of forming these strong complexes. scielo.org.mx

The introduction of a metal ion into the dye's molecular structure can lead to a bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum. scielo.org.mx This is a common phenomenon observed in the formation of metal-complex dyes and is indicative of the altered electronic properties of the chromophore upon coordination with the metal ion. scielo.org.mx The coordination of the metal can enhance the stability of the dye, which is a desirable property for many applications.

Studies on similar azo dyes have shown that the metal ion can coordinate with one or two dye molecules. scielo.org.mx The resulting metal complexes often exhibit improved fastness properties when applied to substrates like leather, due to the strong interaction between the metal in the dye complex and the protein structure of the substrate. scielo.org.mx The specific geometry of the metal complex, whether tetrahedral, square planar, or another configuration, is influenced by the nature of the metal ion and can affect the final properties of the dye. researchgate.net For example, the coordination of metal ions with carboxylic acid groups, which are present in many dye structures, can vary significantly depending on the ion. researchgate.net

Interactive Data Table: Properties of Acid Red 186

| Property | Value | Source |

| C.I. Name | Acid Red 186 | worlddyevariety.com |

| C.I. Number | 18810 | pylamdyes.com |

| CAS Number | 52677-44-8 | worlddyevariety.com |

| Molecular Formula | C20H14N4Na2O8S2 | worlddyevariety.com |

| Molecular Weight | 548.46 | worlddyevariety.com |

| Molecular Structure | Single azo, Metal Complexes | worlddyevariety.comtkechemical.com |

| Appearance | Purplish red powder | worlddyevariety.comtkechemical.com |

| Solubility | Soluble in water | worlddyevariety.com |

Functional Group Interconversions and Structure-Reactivity Relationships

The reactivity of Acid Red 186 is largely determined by its functional groups, which include sulfonic acid, hydroxyl, and the azo linkage. Functional group interconversion (FGI) is a synthetic strategy that involves converting one functional group into another. imperial.ac.uk While specific research on the functional group interconversions of Acid Red 186 is not extensively documented in publicly available literature, general principles of organic chemistry can be applied to predict potential transformations.

The sulfonic acid groups (-SO3H) are strong electron-withdrawing groups and play a crucial role in the water solubility of the dye. colorfuldyes.com These groups can potentially be converted to other functionalities, such as sulfonyl chlorides or sulfonamides, which would significantly alter the dye's properties, including its solubility and affinity for different substrates. The hydroxyl (-OH) and carboxyl (-COOH) groups present in the precursor molecules are key sites for coordination with metal ions. researchgate.net These groups can also undergo typical reactions such as esterification or etherification, although such modifications might interfere with the metal complex formation that is central to the character of Acid Red 186.

Derivatization is a technique used to modify a chemical compound to enhance its analytical detection or to alter its properties. greyhoundchrom.com For carboxylic acids, a common derivatization method is esterification. colostate.edu Another approach involves activating the carboxylic acid with a carbodiimide (B86325) agent for amide coupling. nih.gov While these methods are general, their application to a complex molecule like Acid Red 186 would require careful consideration of reaction conditions to avoid unintended side reactions, such as the cleavage of the azo bond.

The relationship between the structure of a dye and its reactivity is a fundamental aspect of dye chemistry. For azo dyes, structure-reactivity correlations have been studied in the context of their degradation, for instance, by hypochlorite. scilit.com The electronic properties of the substituents on the aromatic rings of the azo dye can influence the stability of the azo linkage and its susceptibility to chemical attack.

Advanced Analytical Characterization and Method Development for Acid Red 186 Free Acid

Spectroscopic Analysis in Research Contexts

Ultraviolet-Visible Spectroscopy Applications for Reaction Monitoring and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for the quantitative analysis of Acid Red 186 in aqueous solutions and for monitoring its transformation during chemical reactions. The technique relies on the principle that the dye molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration, as described by the Beer-Lambert law.

In research, UV-Vis spectroscopy is frequently employed to monitor the progress of decolorization and degradation processes of Acid Red 186. For instance, in studies of photocatalytic degradation, the decrease in the intensity of the characteristic absorption peak of Acid Red 186 over time provides a direct measure of the reaction rate. poltekkes-malang.ac.idresearchgate.netresearchgate.net The electronic absorption spectra of Acid Red 186 are also studied in solutions of different pH to understand its acid-base equilibria. researchgate.net

A typical application involves recording the UV-Vis spectrum of the dye solution at regular intervals during a reaction. The maximum absorbance wavelength (λmax) for Acid Red 186 is identified, and the change in absorbance at this wavelength is used to calculate the remaining concentration of the dye.

Table 1: Illustrative UV-Vis Spectroscopic Data for Acid Red 186 Degradation

| Time (minutes) | Absorbance at λmax | Concentration (mg/L) | Degradation (%) |

| 0 | 1.250 | 50.0 | 0 |

| 15 | 0.938 | 37.5 | 25 |

| 30 | 0.625 | 25.0 | 50 |

| 60 | 0.313 | 12.5 | 75 |

| 120 | 0.063 | 2.5 | 95 |

Note: This table contains illustrative data for explanatory purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the Acid Red 186 molecule, thereby aiding in its structural elucidation. The FTIR spectrum reveals the vibrational modes of the chemical bonds within the molecule, with each type of bond absorbing infrared radiation at a characteristic frequency.

In the analysis of Acid Red 186, FTIR spectroscopy can confirm the presence of key functional groups such as:

O-H stretching: Indicative of the hydroxyl groups.

N-H stretching: Corresponding to the amine groups.

C=C stretching: From the aromatic rings.

S=O stretching: Characteristic of the sulfonate groups.

N=N stretching: Associated with the azo bond, which is the chromophore of the dye.

FTIR analysis is particularly useful in studies involving the adsorption or degradation of Acid Red 186, as changes in the spectrum can indicate which functional groups are involved in these processes. researchgate.net For example, a shift or disappearance of the azo bond peak would suggest the breakdown of the chromophore.

Table 2: Characteristic FTIR Absorption Bands for Acid Red 186 Functional Groups

| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3200-3600 | Stretching |

| Amine (N-H) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Azo (N=N) | 1400-1600 | Stretching |

| Sulfonate (S=O) | 1030-1070 and 1150-1210 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

Note: These are general ranges and the exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the Acid Red 186 molecule, allowing for its comprehensive structural confirmation. Techniques such as ¹H NMR and ¹³C NMR are used to map the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments, while ¹³C NMR spectroscopy reveals the number and types of carbon atoms. In studies of nylon 6,6 dyed with metal-complex dyes like Acid Red 186, solid-state NMR has been used to investigate the thermal degradation mechanisms, indicating how the dye influences the stability of the polymer. researchgate.net While detailed NMR data for the free acid form is not extensively published in readily available literature, the principles of NMR are fundamental to confirming the structure of such complex organic molecules.

Surface-Enhanced Raman Spectroscopy (SERS) for Intermediate Species Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to detect and identify molecules at very low concentrations. While standard Raman spectroscopy is often considered complementary to FTIR, SERS offers a significant enhancement of the Raman signal, making it suitable for detecting transient or low-concentration intermediate species formed during chemical reactions. wvu.edu

In the context of Acid Red 186, SERS could be applied to study its degradation pathways by detecting the short-lived intermediates that are formed. By adsorbing the reaction mixture onto a nanostructured metallic surface (typically silver or gold), the Raman signal of the intermediates can be amplified, providing insights into the step-by-step mechanism of the degradation process. Although specific SERS studies focused solely on the intermediate species of Acid Red 186 are not widely reported, the technique's potential for such applications in dye chemistry is well-established.

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for the separation of Acid Red 186 from complex mixtures and for the assessment of its purity. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common and reliable chromatographic technique for the analysis of Acid Red 186 and other acid dyes. epa.gov HPLC offers high resolution and sensitivity, making it ideal for separating the dye from impurities, byproducts, and other components in a mixture.

A typical HPLC method for Acid Red 186 involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the dye and any impurities between the nonpolar stationary phase and the polar mobile phase. A UV-Vis detector is commonly used to monitor the effluent from the column and quantify the separated components.

HPLC is crucial for:

Purity assessment: Determining the percentage purity of Acid Red 186 in a sample.

Quantitative analysis: Accurately measuring the concentration of the dye in various matrices.

Stability studies: Monitoring the degradation of the dye over time under different conditions.

Table 3: Typical HPLC Method Parameters for Acid Red 186 Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and water (with an acidic modifier) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at the λmax of Acid Red 186 |

| Column Temperature | 30 °C |

Note: These are example parameters and would require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable technique for the identification and quantification of Acid Red 186 and its metabolites. Due to the non-volatile and thermally labile nature of sulfonated azo dyes, they are not suitable for analysis by gas chromatography. LC-MS/MS, however, excels in analyzing such polar compounds, providing both separation and structural elucidation capabilities.

The methodology typically involves a reversed-phase liquid chromatography system to separate the parent dye from its potential breakdown products in a given sample matrix. The separated analytes are then introduced into a mass spectrometer, often using electrospray ionization (ESI), which is well-suited for polar and ionic molecules. ESI allows for the formation of gas-phase ions from the liquid phase analytes with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this process, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound, enabling confident identification.

Metabolite profiling of Acid Red 186, particularly in contexts such as environmental degradation or biological studies, would focus on identifying products resulting from the reductive cleavage of the azo bond (–N=N–). This is the most common initial step in the breakdown of azo dyes, often leading to the formation of aromatic amines, which can be of toxicological concern. Based on the structure of Acid Red 186, the primary metabolites expected from azo bond cleavage would be 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and 2,4-diaminobenzenesulfonic acid. LC-MS/MS would be the definitive technique to confirm the presence of these and other potential metabolites formed through further degradation pathways.

Table 1: Potential Metabolites of Acid Red 186 for LC-MS/MS Analysis

| Potential Metabolite | Chemical Formula | Monoisotopic Mass (Da) | Expected Ion (ESI-) [M-H]⁻ |

|---|---|---|---|

| 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | C₁₀H₉NO₇S₂ | 335.9770 | 334.9698 |

| 2,4-diaminobenzenesulfonic acid | C₆H₈N₂O₃S | 188.0259 | 187.0187 |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution alternative to High-Performance Liquid Chromatography (HPLC) for the analysis of charged species like Acid Red 186. This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the ion's charge, size, and shape. Given that Acid Red 186 is a sulfonated, anionic dye, it is an ideal candidate for CE analysis.

The primary advantages of CE include its exceptional separation efficiency, often achieving several hundred thousand theoretical plates, which is significantly higher than typical HPLC systems. This leads to sharp, well-resolved peaks and unprecedentedly high-resolution separations of dyes and their intermediates. doaj.org Furthermore, CE requires minimal sample and reagent volumes (in the nanoliter and microliter range, respectively), making it a cost-effective and environmentally friendly technique.

Research has demonstrated the applicability of CE-based methods for this compound. For instance, Affinity Probe Capillary Electrophoresis (APCE), a specialized CE technique, has been utilized in studies involving Acid Red 186. However, the analytical success can be matrix-dependent; one study noted that Acid Red 186 was not detected when using a specific microextraction method prior to CE analysis, highlighting the importance of optimizing the entire analytical workflow, including sample preparation. ncsu.edu

Table 2: Performance Comparison of Capillary Electrophoresis (CE) vs. HPLC for Azo Dye Analysis

| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Separation Principle | Differential migration in an electric field | Differential partitioning between phases |

| Efficiency (Theoretical Plates) | Very High (100,000 - 1,000,000+) | Good to High (5,000 - 100,000) |

| Resolution | Excellent | Very Good |

| Sample Volume | Nanoliters (nL) | Microliters (µL) |

| Solvent Consumption | Very Low | Moderate to High |

| Analysis Time | Typically Fast | Varies, can be longer |

Electrochemical and Sensor Development for Acid Red 186 Free Acid Detection

Voltammetric and Polarographic Studies

Voltammetric and polarographic techniques are powerful electrochemical methods for studying and quantifying electroactive substances like azo dyes. The core of this analysis for Acid Red 186 lies in the electrochemical reducibility of its azo group (–N=N–). By applying a varying potential to an electrode immersed in a solution containing the dye, the azo bond can be forced to undergo reduction, typically an irreversible process involving the transfer of electrons. This generates a measurable current that is proportional to the concentration of the dye.

Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be employed to investigate the reduction mechanism and to develop quantitative analytical methods. An environmental clearance document for a dye manufacturing unit lists Acid Red 186 among products and mentions "Voltammetric Determination of Electrochemically Reducible Organic Substances" as a relevant analytical method, underscoring its industrial applicability. environmentclearance.nic.in

In addition to direct electrochemical analysis, related studies on the chemical properties of Acid Red 186 provide crucial data for method development. Spectroscopic and potentiometric titrations have been used to study the compound's acid-base equilibria. researchgate.net These studies determine the pK values associated with the ionizable groups on the molecule, which is vital information for optimizing the pH of the supporting electrolyte in voltammetric analysis to achieve maximum sensitivity and selectivity.

Table 3: Spectroscopic and Acid-Base Properties of C.I. Acid Red 186

| Parameter | Description | Reported Value | Source |

|---|---|---|---|

| Equilibria Study | Investigation of acid-base properties | pK values determined | researchgate.net |

| Complex Formation | Investigated with UO₂²⁺, Ce³⁺, and Th⁴⁺ ions | Formation of 1:1 and 1:2 (Metal:Ligand) complexes | researchgate.net |

Note: Specific pK values were commented upon in the source but not explicitly listed in the abstract.

Fabrication and Performance Evaluation of Novel Sensor Platforms

The development of novel sensor platforms offers the potential for rapid, selective, and sensitive detection of Acid Red 186 in various matrices. While sensors specifically for Acid Red 186 are not widely reported, research on platforms for other azo dyes provides a clear blueprint for their fabrication and evaluation. These sensors often leverage optical or electrochemical signal transduction.

One promising approach involves sensor arrays using fluorescent conjugated polymers. nih.govacs.org In this design, the target azo dye interacts with a series of polymers, causing a change in their fluorescence through mechanisms like the inner filter effect (IFE). nih.govacs.org The unique pattern of fluorescence changes across the array can be analyzed using chemometric methods, such as linear discriminant analysis (LDA), to identify and quantify specific dyes even in mixtures at nanomolar concentrations. nih.govacs.org

Another strategy is the design of colorimetric chemosensors. These involve synthesizing a molecule that undergoes a distinct and visible color change upon selectively binding to the target analyte. doaj.orgchemrxiv.org For example, novel azo-dye quinazolinones and eugenol-derived azo dyes have been developed as colorimetric sensors for metal ions, demonstrating the principle of using azo structures as responsive chemical probes. doaj.orgmdpi.com A similar design philosophy could be applied to create a sensor where a specific receptor for Acid Red 186 is linked to a chromophore, leading to a measurable colorimetric response.

Performance evaluation of these sensor platforms involves characterizing key analytical metrics. These include selectivity (response to the target vs. interfering substances), sensitivity (the limit of detection, LOD), the linear dynamic range over which concentration can be accurately measured, and response time.

Table 4: Examples of Novel Sensor Platforms for Azo Dye and Related Analyte Detection

| Sensor Type | Target Analytes | Principle | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Fluorescent Polymer Array | 12 different azo dyes | Inner Filter Effect (IFE) | Nanomolar concentrations | nih.govacs.org |

| Azo-Quinazolinone Chemosensor | Co(II) and Fe(II) ions | Colorimetric | Not specified | doaj.org |

| Eugenol-Azo Dye Sensor | Pb(II) and Cu(II) ions | Colorimetric | Low detection limits | mdpi.com |

| Azo Dye-Based Sensor | Cu(II), Sn(II), Al(III) ions | Colorimetric / Spectroscopic Shift | Not specified | chemrxiv.org |

Advanced Sample Preparation Techniques for Complex Matrices

Effective analysis of Acid Red 186 in complex matrices, such as industrial wastewater or environmental samples, is critically dependent on robust sample preparation. The goal is to isolate and preconcentrate the analyte from interfering substances, thereby enhancing the sensitivity and reliability of the final measurement. Advanced techniques based on solid-phase extraction (SPE) are particularly well-suited for this purpose.

One innovative method is dispersive solid-phase micro-extraction (DSPμE), which utilizes novel adsorbent materials. For instance, graphene oxide with a high oxygen content has been successfully employed for the efficient removal and extraction of azo dyes from water samples. tandfonline.comresearchgate.net In this procedure, the adsorbent is dispersed in the sample, allowing for rapid binding of the dye molecules. Key parameters such as sample pH, adsorbent amount, and contact time are optimized to achieve maximum recovery. For a selection of azo dyes, this method achieved removal percentages of up to 99% with a contact time of just 10 minutes. tandfonline.com

Another advanced approach involves using modified natural materials as SPE sorbents. Natural zeolite modified with a microemulsion has been shown to be an excellent extractor for sulfonated azo dyes. nih.gov This method can be used to preconcentrate dyes from large sample volumes (e.g., 250 mL), significantly lowering the detection limits into the parts-per-billion (ppb) range. nih.gov The performance of these techniques is evaluated based on parameters like recovery percentage, preconcentration factor, and the relative standard deviation (RSD) of the measurements.

Table 5: Performance of Advanced Solid-Phase Extraction Techniques for Azo Dyes

| Technique | Adsorbent Material | Target Dyes | Recovery / Removal % | Preconcentration Factor | Source |

|---|---|---|---|---|---|

| DSPμE | Graphene Oxide | Sunset Yellow, Allura Red, Tartrazine | 95.5% - 99.0% | Not Applicable (Removal) | tandfonline.com |

| SPE | Microemulsion-Modified Zeolite | 5 Sulfonated Azo Dyes | 85.4% - 115.3% | Not specified (LODs 15-25 ppb) | nih.gov |

| Magnetic SPE | Magnetic Cyclodextrin Polymers | Direct Red | ~85% (Removal) | Not Applicable (Removal) | nih.gov |

Environmental Remediation and Degradation Pathways of Acid Red 186 Free Acid

Photocatalytic Degradation Mechanisms and Kinetics

The core of photocatalytic degradation lies in the generation of highly reactive species upon the illumination of a semiconductor catalyst. These species then attack the dye molecules, leading to their decomposition. The speed and extent of this process are governed by specific kinetic models and are dependent on various operational parameters.

Heterogeneous photocatalysis employs a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid solution. Semiconductor nanomaterials like titanium dioxide (TiO₂) and Methylene (B1212753) Blue Immobilized Resin (MBIR) Dowex 11 are commonly used for the degradation of dyes such as Acid Red 186. researchgate.net These materials act as catalysts when exposed to light, initiating the degradation process without being consumed in the reaction.

The efficiency of the photocatalytic degradation of Acid Red 186 is highly dependent on several key operational parameters. The optimization of these parameters is essential for achieving maximum degradation rates.

Catalyst Dose: The concentration of the photocatalyst plays a crucial role. For the degradation of a similar dye, Acid Red 18, using a TiO₂/Zeolite nanocomposite, the optimal catalyst concentration was found to be 0.88 g/L. jwent.net Similarly, in the degradation of Acid Red 186 with MBIR Dowex 11, a catalyst loading of 2.0 g/100ml was identified as optimal. researchgate.net

Solution pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For Acid Red 186 degradation using MBIR Dowex 11, a pH of 7.5 was found to be optimal. researchgate.net In the case of Acid Red 18 degradation with a TiO₂/Zeolite composite, the highest removal percentage was achieved in a pH range of 6 to 7. jwent.net

Light Intensity: The rate of photocatalysis generally increases with light intensity as it leads to a higher rate of generation of electron-hole pairs. For the decolorization of Acid Red 186 using MBIR Dowex 11, a light intensity of 10.4 mWcm⁻² was part of the optimal conditions. researchgate.net

Initial Dye Concentration: The initial concentration of the dye also influences the degradation rate. For Acid Red 186, an initial concentration of 40 mg/L was used to determine the optimal degradation conditions with MBIR Dowex 11. researchgate.net Studies on the degradation of Acid Red 18 with an AgCoFe₂O₄@Ch/AC photocatalyst showed that increasing the initial dye concentration from 10 to 40 mg/L led to a decrease in removal efficiency from 96.68% to 22.6%. doi.org

| Parameter | Optimal Value | Reference |

|---|

The kinetics of the photocatalytic degradation of Acid Red 186 often follow the Langmuir-Hinshelwood (L-H) model, which is commonly used to describe solid-liquid reactions. At low initial dye concentrations, the L-H model can be simplified to a pseudo-first-order kinetic model.

The photocatalytic degradation of Acid Red 186 using MBIR Dowex 11 was found to follow pseudo-first-order kinetics. researchgate.net The rate of reaction can be expressed as:

ln(C₀/C) = kt

Where:

C₀ is the initial concentration of the dye.

C is the concentration of the dye at time t.

k is the pseudo-first-order rate constant.

For the degradation of Acid Red 186 with MBIR Dowex 11, the rate constant (k) was determined to be 1.33 × 10⁻² min⁻¹. researchgate.net Similarly, studies on the degradation of Acid Red 18 using an AgCoFe₂O₄@Ch/AC photocatalyst also showed that the process followed the Langmuir-Hinshelwood model with a surface reaction rate constant (kc) of 0.120 mg L⁻¹ min⁻¹ and an adsorption equilibrium constant (KL-H) of 0.115 Lmg⁻¹. doi.org

| Dye | Photocatalyst | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Acid Red 186 | MBIR Dowex 11 | Pseudo-First-Order | 1.33 × 10⁻² min⁻¹ | researchgate.net |

| Acid Red 18 | AgCoFe₂O₄@Ch/AC | Langmuir-Hinshelwood | k_c = 0.120 mg L⁻¹ min⁻¹ | doi.org |

| Acid Red 18 | Mn-doped SrTiO₃ | Pseudo-First-Order | 0.0146 min⁻¹ | tjpsj.org |

The degradation of organic dyes in photocatalysis is primarily driven by the action of reactive oxygen species (ROS). When the semiconductor photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, leaving behind positively charged holes. These electron-hole pairs then react with water and dissolved oxygen to produce highly reactive species.

The most important of these is the hydroxyl radical (•OH), which is a powerful, non-selective oxidizing agent capable of breaking down the complex aromatic structure of azo dyes like Acid Red 186. The presence of dissolved oxygen is crucial as it traps the photo-generated electrons, preventing their recombination with the holes and leading to the formation of superoxide (B77818) radicals (•O₂⁻), which are precursors to other ROS, including hydroxyl radicals.

To enhance the efficiency of photocatalytic degradation, researchers are continuously developing novel photocatalysts and composites. These advancements aim to improve light absorption, reduce electron-hole recombination, and increase the surface area for reaction.

TiO₂/Zeolite: A nanocomposite of TiO₂ supported on Y-type zeolite has been shown to be effective for the degradation of Acid Red 18. This composite material combines the photocatalytic activity of TiO₂ with the high surface area and adsorption capacity of zeolite, leading to enhanced degradation efficiency. jwent.net Under optimal conditions, a 96.3% removal of Acid Red 18 was achieved in 125 minutes. jwent.net

AgCoFe₂O₄@Ch/AC: A magnetic nanocomposite of silver, cobalt ferrite, chitosan (B1678972), and activated carbon has been synthesized for the degradation of Acid Red 18. This composite demonstrated high removal efficiency (96.68% in 50 minutes) and the magnetic properties facilitate easy separation and recovery of the catalyst after treatment. doi.org

Mn-doped SrTiO₃: Manganese-doped strontium titanate (SrTiO₃) perovskite nanostructures have been used for the degradation of acid red dyes under visible light. The doping with manganese enhances the absorption of visible light and improves charge separation, resulting in a degradation efficiency of 92.5% for an acid red dye within 120 minutes. tjpsj.org

Fe₃O₄@TiO₂: A composite of iron(II,III) oxide and titanium dioxide has been used for the photocatalytic degradation of Acid Red 73. This composite showed a higher degradation rate (93.56% in 24 minutes) compared to pure TiO₂ (74.47% in 24 minutes). mdpi.com

The reusability and stability of a photocatalyst are critical factors for its practical and economic viability in wastewater treatment. An ideal photocatalyst should maintain its activity over multiple cycles of use.

Studies on the MBIR Dowex 11 photocatalyst for Acid Red 186 degradation have shown that the catalyst can be recycled multiple times. For the degradation of a similar dye, Acid Red 18, using an AgCoFe₂O₄@Ch/AC nanocomposite, the catalyst was recycled for five stages, and the removal efficiency remained high at 85.6% in the fifth cycle. doi.org Similarly, a Fe₃O₄@TiO₂ composite used for the degradation of Acid Red 73 showed a degradation rate of 77.05% after the fifth cycle. mdpi.com A TiO₂-reduced graphene oxide composite maintained 93.2% of its initial degradation rate for methyl orange after five cycles. mdpi.com

| Photocatalyst | Dye | Number of Cycles | Efficiency in Final Cycle | Reference |

|---|---|---|---|---|

| AgCoFe₂O₄@Ch/AC | Acid Red 18 | 5 | 85.6% | doi.org |

| Fe₃O₄@TiO₂ | Acid Red 73 | 5 | 77.05% | mdpi.com |

| TiO₂-6%RGO | Methyl Orange | 5 | 90.3% (maintaining 93.2% of initial rate) | mdpi.com |

Homogeneous Photocatalysis and Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) sphinxsai.com. These processes are considered highly effective for treating complex and non-biodegradable compounds like Acid Red 186 isca.meisca.me. Among AOPs, heterogeneous photocatalysis has been specifically investigated for the degradation of this dye.

In one study, a methylene blue immobilized resin, MBIR Dowex 11, was utilized as a photocatalyst for the removal of Acid Red 186 from aqueous solutions isca.meisca.me. The research demonstrated that the photocatalytic degradation of Acid Red 186 follows pseudo-first-order kinetics, a common model for such reactions isca.me. Under optimal conditions (40 mg/L initial dye concentration, 2.0 g/100mL catalyst loading, pH 7.5, and 303 K), a dye removal efficiency of 98% was achieved after 160 minutes of reaction time isca.meisca.me. The rate constant (K) for the reaction was determined to be 1.33 × 10⁻² min⁻¹ isca.me.

The mechanism of degradation in such systems is predicated on the generation of highly reactive species. The process involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These pairs react with water and dissolved oxygen to produce potent oxidizing agents like hydroxyl radicals and superoxide ions, which then attack and break down the complex dye molecule . The efficiency of this process is influenced by several factors, including the pH of the solution, the concentration of the dye, the amount of catalyst used, and the intensity of the light source isca.me.

Adsorption-Based Removal Processes

Adsorption is a widely used physical process for the removal of dyes from wastewater due to its operational simplicity and cost-effectiveness. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of dye adsorbed on the adsorbent and the concentration of dye remaining in the solution at a constant temperature. Studies on Acid Red 186 have shown that its adsorption onto activated carbon fits well with both the Langmuir and Freundlich isotherm models researchgate.net.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation used to describe multilayer adsorption on a heterogeneous surface. The successful application of both models suggests a complex adsorption process that may involve both monolayer and multilayer coverage researchgate.net. Research using activated carbon derived from Libyan farms reported a monolayer capacity (q_e) of 7.62 mg/g for activated carbon with a particle size of 100-45 µm and 7.194 mg/g for particles less than 45 µm researchgate.net.

Table 1: Langmuir Adsorption Isotherm Data for Acid Red 186 on Activated Carbon

| Adsorbent | Particle Size | Monolayer Adsorption Capacity (q_e) | Source |

|---|---|---|---|

| Activated Carbon | 100-45 µm | 7.62 mg/g | researchgate.net |

| Activated Carbon | < 45 µm | 7.194 mg/g | researchgate.net |

While specific studies detailing the adsorption kinetics and thermodynamics for Acid Red 186 are limited in the available literature, the principles are well-established for similar acid dyes. Adsorption kinetics are studied to understand the rate of dye uptake. Common models used include the pseudo-first-order and pseudo-second-order models. For many acid dyes, the adsorption process is best described by the pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons researchgate.netijsciences.com.

Thermodynamic investigations determine the feasibility, spontaneity, and nature of the adsorption process by analyzing parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). For instance, studies on other acid dyes have shown the adsorption process to be spontaneous (negative ΔG°) and endothermic (positive ΔH°), indicating that the process is favored at higher temperatures ijsciences.comresearchgate.net. The positive value of ΔS° in such cases suggests increased randomness at the solid-solution interface during adsorption researchgate.net.

The most extensively studied adsorbent for the removal of Acid Red 186 is activated carbon researchgate.net. Activated carbon is favored due to its high porosity, large surface area, and the ability to be produced from various low-cost raw materials. Studies have utilized activated carbon prepared from agricultural sources, highlighting its potential as an economical and eco-friendly adsorbent for dye removal researchgate.net. The effectiveness of activated carbon is dependent on its physical characteristics, including particle size, which influences the available surface area for adsorption researchgate.net.

The efficiency of the adsorption process for Acid Red 186 is significantly influenced by various environmental and operational parameters.

Effect of pH: The pH of the solution is a critical parameter that affects the surface charge of the adsorbent and the ionization of the dye molecule. Maximum removal of Acid Red 186 has been observed to be highly pH-dependent, with one study reporting up to 99.8% removal at the optimal pH researchgate.net.

Contact Time: The amount of dye adsorbed increases with contact time until it reaches an equilibrium state. For Acid Red 186 adsorption onto activated carbon, equilibrium was reportedly reached after 120 minutes researchgate.net.

Adsorbent Dose: The percentage of dye removal increases with the adsorbent dose due to the greater availability of active sites. Research indicates that a dose of 1.5 g of activated carbon was sufficient for the optimal removal of Acid Red 186 from aqueous solutions researchgate.net.

Initial Dye Concentration: The initial concentration of the dye affects both the removal efficiency and the adsorption capacity. Generally, for a fixed adsorbent dose, the percentage of dye removal decreases as the initial concentration increases.

Table 2: Optimal Conditions for Acid Red 186 Adsorption on Activated Carbon

| Parameter | Optimal Value/Condition | Source |

|---|---|---|

| Equilibrium Time | 120 minutes | researchgate.net |

| Optimal Adsorbent Dose | 1.5 g | researchgate.net |

| Maximum Removal % | 99.8% (at optimal pH) | researchgate.net |

Bioremediation and Enzymatic Degradation

Bioremediation utilizes microorganisms like bacteria, fungi, and algae or their enzymes to break down pollutants into less toxic substances scribd.com. For azo dyes, the key to microbial degradation is typically the reductive cleavage of the azo bond (-N=N-). This process is often carried out by enzymes known as azoreductases under anaerobic conditions.

Currently, there is a notable lack of research specifically focused on the bioremediation and enzymatic degradation of Acid Red 186. While studies have demonstrated the capability of various microbial strains and their enzymes to decolorize other azo dyes, the specific pathways and organisms effective for Acid Red 186 have not been reported in the reviewed scientific literature. The general mechanism for azo dye bioremediation involves an initial anaerobic step where the azo bond is cleaved, leading to the formation of aromatic amines. These intermediate compounds can then be further mineralized, often under aerobic conditions. The potential for bioremediation of Acid Red 186 remains an open area for future research.

Microbial Decolorization and Degradation Mechanisms

The ability of microorganisms to decolorize and degrade azo dyes is a cornerstone of bioremediation. This process typically involves the initial breakdown of the dye molecule, followed by the further degradation of the resulting intermediates.

The initial step in developing effective bioremediation strategies is the isolation and identification of microorganisms capable of degrading the target pollutant. Researchers have successfully isolated various bacterial and fungal strains with the ability to decolorize a wide range of azo dyes from contaminated environments such as textile industry effluents and soil. nih.gov

While specific studies on the isolation of microorganisms for the degradation of Acid Red 186 are not extensively documented, research on similar sulfonated azo dyes provides valuable insights. For instance, bacterial consortia containing species of Bacillus, Pseudomonas, and Ochrobactrum have been shown to be effective in degrading Reactive Red 195, a sulfonated azo dye. researchgate.net Similarly, halotolerant bacterial mixed cultures have demonstrated high efficiency in decolorizing Direct Red 81. nih.gov Fungal species, particularly from the genus Aspergillus, are also widely recognized for their dye degradation capabilities. hibiscuspublisher.com The isolation process typically involves enrichment culture techniques, where soil or water samples from contaminated sites are cultured in a medium containing the target dye as the sole carbon source. researchgate.netnih.gov

The characterization of these isolated microorganisms involves morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi, to accurately identify the species. nih.gov

Table 1: Examples of Microorganisms Capable of Degrading Azo Dyes

| Microorganism Type | Genus/Species | Target Dye(s) | Reference |

| Bacteria | Acinetobacter radioresistens | Acid Red | researchgate.net |

| Bacteria | Bacillus sp. | Acid Red 2, Acid Orange 7 | jmbfs.org |

| Bacteria | Pseudomonas aeruginosa | Methyl Red | nih.gov |

| Fungi | Aspergillus niger | Basic fuchsin, Nigrosin, Malachite green | nih.gov |

| Fungi | Phanerochaete chrysosporium | Nigrosin, Basic fuchsin, Malachite green | nih.gov |

The initial and most crucial step in the microbial degradation of azo dyes is the cleavage of the azo bond (-N=N-). nih.govnih.gov This reaction is primarily catalyzed by a group of enzymes known as azoreductases. nih.govjazindia.com These enzymes facilitate the reductive cleavage of the azo linkage, typically under anaerobic or microaerophilic conditions, resulting in the formation of colorless aromatic amines. nih.govnih.gov

Azoreductases are flavin-dependent or flavin-independent enzymes that utilize electron donors such as NADH or NADPH to reduce the azo bond. nih.gov The enzymatic reaction is a two-step process, with the enzyme transferring electrons to the azo dye, leading to its reduction and subsequent cleavage. nih.gov

While the specific azoreductase activity on Acid Red 186 has not been detailed, studies on other azo dyes have elucidated the kinetics and mechanisms of this enzymatic process. For example, azoreductase from Bacillus sp. has been shown to effectively decolorize various sulfonated azo dyes. researchgate.net The efficiency of azoreductase can be influenced by factors such as pH and temperature, with optimal conditions varying depending on the microbial source of the enzyme. jmbfs.org

Table 2: Key Enzymes in Azo Dye Degradation

| Enzyme | Function | Cofactor(s) | Optimal Conditions | Reference |

| Azoreductase | Reductive cleavage of azo bond | NADH, NADPH | Varies (often neutral pH) | nih.govjazindia.com |

| Laccase | Oxidation of phenolic compounds | Oxygen | Varies (often acidic pH) | ijplantenviro.com |

| Lignin (B12514952) Peroxidase | Oxidation of a wide range of compounds | H₂O₂ | Varies (acidic pH) | nih.gov |

| Manganese Peroxidase | Oxidation of phenolic and non-phenolic compounds | H₂O₂, Mn²⁺ | Varies (acidic pH) | nih.gov |

Following the reductive cleavage of the azo bond, the resulting aromatic amines, which can be toxic and carcinogenic, undergo further degradation. nih.gov This second phase of bioremediation typically occurs under aerobic conditions, where various oxygenases play a key role in the breakdown of these aromatic intermediates. nih.gov

The biotransformation of aromatic amines involves hydroxylation and ring-opening reactions, ultimately leading to the mineralization of the compounds into less harmful substances like carbon dioxide, water, and inorganic ions. nih.gov The specific degradation pathway depends on the structure of the aromatic amine and the metabolic capabilities of the microorganisms involved. nih.gov For instance, the degradation of sulfonated aromatic amines, which are expected products of Acid Red 186 breakdown, can be challenging due to the presence of the sulfonate group, which increases their water solubility and resistance to microbial attack. biotech-asia.org

Fungal Bioremediation Strategies

Fungi, particularly white-rot fungi, are highly effective in the bioremediation of a wide range of pollutants, including synthetic dyes. biotechnologia-journal.orgnih.gov Their efficacy stems from the secretion of powerful extracellular ligninolytic enzymes, such as laccases, lignin peroxidases (LiP), and manganese peroxidases (MnP). hibiscuspublisher.com These enzymes have a broad substrate specificity and can degrade complex aromatic structures similar to that of lignin. biotechnologia-journal.org

Fungal bioremediation of azo dyes can occur through two main mechanisms: biosorption, where the dye molecules adsorb to the fungal biomass, and biodegradation, where the dyes are broken down by enzymes. core.ac.uk Several fungal species, including Aspergillus niger, Phanerochaete chrysosporium, and Trichoderma viride, have demonstrated significant potential for decolorizing and degrading various azo dyes. nih.govcore.ac.uk

Table 3: Fungal Species with Azo Dye Degradation Potential

| Fungal Species | Dye(s) Degraded | Decolorization Efficiency (%) | Reference |

| Aspergillus niger | Basic fuchsin, Nigrosin, Malachite green | 72-81 | nih.gov |

| Phanerochaete chrysosporium | Nigrosin, Basic fuchsin, Malachite green | 83-90 | nih.gov |

| Trichoderma viride | Azo dyes | Not specified | core.ac.uk |

| Cladosporium sp. | Methyl Red | 78 | theaspd.com |

Biogenic Nanoparticle-Assisted Degradation Systems

In recent years, nanotechnology has emerged as a promising approach for environmental remediation. Biogenic nanoparticles, synthesized using biological entities like plants and microorganisms, offer an eco-friendly and cost-effective alternative to chemically synthesized nanoparticles. mdpi.com These nanoparticles can act as catalysts in the degradation of organic pollutants, including azo dyes. mdpi.comisroset.org

Studies on dyes structurally related to Acid Red 186 have shown the potential of this technology. For example, the degradation of Acid Red 18 has been successfully achieved using TiO2/Zeolite nanocomposites. jwent.netjwent.net In this photocatalytic process, the nanoparticles, when exposed to light, generate highly reactive hydroxyl radicals that can break down the complex dye molecules into simpler, less toxic compounds. jwent.net Similarly, magnetic iron oxide nanoparticles have been used for the degradation of Acid Red 1. nih.govnih.gov

The efficiency of nanoparticle-assisted degradation is influenced by factors such as nanoparticle size, concentration, pH of the solution, and the intensity of light. nih.govchalcogen.ro

Table 4: Nanoparticle-Assisted Degradation of Acid Red Dyes

| Nanoparticle System | Target Dye | Degradation Efficiency (%) | Optimal Conditions | Reference |

| TiO₂/Zeolite | Acid Red 18 | 96.3 | pH 6.5, 125 min contact time | jwent.netjwent.net |

| Iron Oxide Nanoparticles | Acid Red 1 | 99 | pH 3.5 | nih.govnih.gov |

| Reduced Graphene Oxide/Magnetic Nanoparticles | Acid Red 1 | Not specified | Not specified | rsc.org |

Optimization of Bioremediation Parameters (pH, Temperature, Substrate Concentration)

The efficiency of microbial and enzymatic degradation of azo dyes is significantly influenced by various physicochemical parameters. jmbfs.orgmicrobiologyjournal.org Therefore, optimizing these parameters is crucial for developing effective bioremediation processes.

pH: The pH of the medium affects the activity of degradative enzymes and the surface charge of both the microbial cells and the dye molecules. jmbfs.orgmicrobiologyjournal.org For bacterial degradation of azo dyes, the optimal pH is often in the neutral to slightly alkaline range (pH 7-9). nih.govresearchgate.net Fungal degradation, on the other hand, often proceeds more efficiently under acidic conditions. nih.gov

Temperature: Temperature influences microbial growth and enzyme kinetics. Most dye-degrading microorganisms are mesophilic, with optimal temperatures ranging from 30 to 40°C. nih.govjmbfs.org Temperatures outside this range can lead to reduced metabolic activity and enzyme denaturation. nih.gov

Substrate Concentration: The initial concentration of the dye can also impact the degradation process. While a certain concentration is required to induce the production of degradative enzymes, very high concentrations can be inhibitory to microbial growth due to the toxicity of the dye. microbiologyjournal.orgmdpi.com The optimal substrate concentration varies depending on the microorganism and the specific dye. microbiologyjournal.org

Table 5: Optimal Conditions for Azo Dye Bioremediation

Integrated and Hybrid Treatment Systems for Acid Red 186 Free Acid in Effluents

To effectively treat effluents containing this compound, integrated and hybrid systems that combine different physical, chemical, and biological processes are often employed. These systems are designed to overcome the limitations of single-process treatments, offering higher efficiency and more complete degradation of the dye. Advanced Oxidation Processes (AOPs) are central to many of these hybrid systems, as they generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. centralasianstudies.orgmdpi.com

Commonly explored integrated systems for azo dye remediation include combinations of:

Photocatalysis with other AOPs: For instance, the photocatalytic process using a catalyst like TiO2 or a developed photocatalyst MBIR Dowex 11 can be enhanced by integrating it with other oxidation methods. isca.meisca.mejwent.net Studies on similar dyes have shown that combining photocatalysis with ozonation (O₃) or H₂O₂/UV systems can lead to synergistic effects, accelerating the degradation rate. centralasianstudies.org

Fenton and Photo-Fenton Processes: The Fenton process, which uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is a potent AOP for dye degradation. mdpi.comresearchgate.net Its efficacy can be significantly boosted by UV light in the photo-Fenton process, which enhances the production of hydroxyl radicals and regenerates Fe²⁺ ions. researchgate.net The electro-Fenton process is another variation where reagents are generated in situ via electrolysis, offering excellent removal efficiency for acidic dyes. nih.gov

Ozone-Based AOPs: Ozonation is effective in breaking the chromophoric azo bond, leading to rapid decolorization. researchgate.net Combining ozonation with electrolysis (ozone-electrolysis) has demonstrated a synergistic effect on the decolorization rate and total organic carbon (TOC) removal for similar dyes like Acid Red 18. researchgate.net

The choice of a specific hybrid system depends on factors like the initial dye concentration, the composition of the wastewater, and economic considerations. The goal is to achieve not just decolorization but also significant mineralization, which refers to the complete conversion of the organic pollutant into CO₂, water, and inorganic ions.

| Treatment System | Target Dye | Key Parameters | Removal Efficiency | Reference |

|---|---|---|---|---|

| Photocatalysis (MBIR Dowex 11) | Acid Red 186 | pH: 7.5, Catalyst: 2.0 g/100ml, Time: 160 min | 98% Decolorization | isca.meisca.me |

| Photocatalysis (TiO₂/Zeolite) | Acid Red 18 | pH: 6.5, Catalyst: 0.88 g/L, Time: 125 min | 96.3% Dye Removal, 53% COD Removal | jwent.net |

| Electro-Fenton | Acid Red G | pH: 3, Current Density: 20 mA cm⁻² | 94.05% Removal in 80 min | nih.gov |

| Ozone-Electrolysis | Acid Red 18 | Hybrid AOP | High decolorization and TOC removal | researchgate.net |

| Photo-Fenton | Reactive Red 2 | pH: 3, [Fe²⁺]/[H₂O₂] ratio: 1:80 | 99.9% Color Removal, 95% COD Removal in 10 min | researchgate.net |

Identification of Degradation Products and Elucidation of Reaction Pathways

Understanding the degradation pathway of Acid Red 186 is crucial for assessing the environmental impact of treatment processes and ensuring that the resulting byproducts are not more toxic than the parent compound. This involves identifying the intermediate compounds formed during degradation and proposing a mechanistic pathway for their formation and subsequent breakdown.

Spectroscopic and Chromatographic Identification of Intermediate Compounds

To identify the transient intermediates formed during the degradation of Acid Red 186, researchers rely on a combination of advanced analytical techniques. These methods provide structural information that helps piece together the degradation puzzle.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This is often the first step to monitor the decolorization process. The disappearance of the peak in the visible region (around 455 nm for Acid Red 186) indicates the cleavage of the azo bond, which is responsible for the dye's color. isca.me Changes in the UV region can suggest the formation and degradation of aromatic intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify functional groups present in the parent dye and its degradation products. For instance, the disappearance of the characteristic N=N stretching vibration confirms the cleavage of the azo linkage. The appearance of new peaks, such as those for hydroxyl (-OH) or carboxyl (-COOH) groups, can indicate the oxidation of the aromatic rings. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the various components in the treated effluent. Coupled with detectors like UV-Vis or mass spectrometry, it can track the disappearance of the parent dye and the emergence and disappearance of intermediate products over time. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile organic compounds. After derivatization to make them more volatile, the degradation products are separated by GC and then identified based on their mass spectra. Studies on similar azo dyes have used GC-MS to identify a range of intermediates, including aromatic amines, phenols, and organic acids. researchgate.net

Through these combined techniques, studies on various azo dyes have identified intermediates such as aromatic amines (like aniline (B41778) derivatives), sulfanilic acid, phenolic compounds, and eventually, short-chain carboxylic acids (like oxalic acid and formic acid) before complete mineralization. mdpi.com

Proposed Mechanistic Degradation Pathways (e.g., Cleavage of Azo Linkages)

The degradation of Acid Red 186, like other azo dyes, is initiated by the attack of highly reactive species, primarily hydroxyl radicals (•OH), generated during AOPs. researchgate.netresearchgate.net The primary and most critical step in the degradation mechanism is the cleavage of the azo bond (-N=N-).

The proposed degradation pathway generally follows these steps:

Azo Bond Cleavage: The electron-rich azo bond is susceptible to electrophilic attack by hydroxyl radicals. This cleavage breaks the molecule into smaller aromatic fragments, leading to a rapid loss of color. This initial step is crucial as it detoxifies the dye by destroying its defining chromophore. researchgate.netmdpi.com

Hydroxylation of Aromatic Rings: The aromatic intermediates formed after the azo bond scission are then attacked by more hydroxyl radicals. This leads to the addition of -OH groups to the aromatic rings, forming hydroxylated derivatives like phenols and catechols.

Aromatic Ring Opening: The hydroxylated aromatic intermediates are unstable and undergo further oxidation, leading to the opening of the aromatic rings. This is a critical step towards complete mineralization and results in the formation of aliphatic organic compounds.

Formation of Aliphatic Intermediates: The ring-opening process generates various short-chain carboxylic acids, such as maleic acid, fumaric acid, oxalic acid, and formic acid.

Mineralization: In the final stage, these simple organic acids are further oxidized to produce the final, non-toxic end products: carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

Interactions with Materials and Advanced Applications Research of Acid Red 186 Free Acid

Studies on Interactions with Polymeric and Proteinaceous Substrates (e.g., Polyamide, Silk, Wool, Leather, Cotton)

Acid Red 186 is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. pylamdyes.comvianadyes.comtextilelearner.net Its affinity for these materials is rooted in its molecular structure and the chemical composition of the fibers. The dye is also suitable for coloring leather. worlddyevariety.comkrishnadyes.net Its interaction with cellulosic fibers like cotton is generally poor, as acid dyes lack substantivity for these materials. dacollege.orgcosmodyes.com

The dyeing mechanism of Acid Red 186 on protein and polyamide fibers is governed by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. textilelearner.nettextilelearner.net These fibers contain amino groups (-NH2) in their polymer chains. vipulorganics.com In an acidic dyebath, these amino groups become protonated, acquiring a positive charge (-NH3+). textilelearner.net

Acid Red 186, which contains sulfonic acid groups (typically as sodium sulfonate salts), possesses a negative charge in aqueous solutions. textilelearner.netvipulorganics.com The primary interaction is the formation of an ionic bond, or salt linkage, between the anionic dye molecules (D-SO3⁻) and the cationic sites on the fiber (F-NH3+). textilelearner.netdacollege.org

The strength and nature of these interactions can be summarized as follows:

Ionic Bonding: This is the principal force of attraction, creating a strong bond between the dye and fiber. The process is initiated by heating the dyebath, which provides the necessary energy for the dye molecules to overcome initial repulsion and bind to the fiber's cationic sites. textilelearner.net

Hydrogen Bonding: Hydrogen bonds can also form between the dye molecule and the fiber's polymer system, further strengthening the attachment. textilelearner.nettextilelearner.net

For silk, dyeing is typically conducted at temperatures up to 85°C, as it demonstrates affinity for acid dyes at lower temperatures than wool. textilelearner.netdacollege.org The dyeing of nylon is similar to wool, but nylon has a lower saturation point for the dye. textilelearner.net

Research into dye fixation focuses on the stability of the dye on the fiber, particularly its resistance to washing, light, and perspiration. Acid Red 186, as a metal-complex dye, generally exhibits good fastness properties. vianadyes.comspecialchem.com The fixation process can be enhanced by after-treatments. For instance, studies on other acid dyes on nylon have shown that after-treatments with reactive fixing agents, which can form covalent bonds with the fiber, significantly improve wet fastness properties. researchgate.net

Dye diffusion refers to the process by which dye molecules penetrate the internal structure of the fiber. This is influenced by temperature, pH, and the presence of auxiliary chemicals. The dyeing process is typically carried out at boiling temperatures for 30-60 minutes to ensure adequate diffusion and leveling (uniform distribution) of the dye. textilelearner.net The use of ultrasound has also been explored in acid dyeing to enhance dye fixation and penetration into the fiber structure, leading to more uniform dyeing and better fastness. researchgate.net

The affinity of Acid Red 186 is high for protein and polyamide fibers due to the strong ionic interactions. researchgate.net However, its affinity for cellulosic fibers like cotton is negligible because cotton does not have the necessary cationic sites to bond with anionic dyes. dacollege.org Research on removing acid dyes from aqueous solutions using adsorbents like chitosan (B1678972) has shown that adsorption is highly pH-dependent, with the highest efficiency in acidic conditions (pH 4-5), which confirms the electrostatic nature of the interaction. researchgate.net

Table 1: Fastness Properties of Acid Red 186

| Property | Rating |

|---|---|

| Light Fastness | 4.5 - 6 |

| Washing Fastness | 3 - 4 |

| Perspiration Fastness | 3 - 4.5 |

Data sourced from multiple suppliers; rating scales may vary (e.g., AATCC scale where 8 is highest). pylamdyes.comkrishnadyes.netchemicalbook.com

Functionalization of Materials with Acid Red 186 Free Acid

Beyond coloration, Acid Red 186 can be used to impart specific functionalities to materials, leveraging its optical and chemical properties in advanced applications.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor (like TiO₂) to absorb light. rsc.orgmdpi.com While specific research focusing exclusively on Acid Red 186 in DSSCs is limited, the principles apply to many organic dyes with suitable properties. The dye's role is to absorb photons and inject electrons into the semiconductor's conduction band, initiating the flow of electric current. mdpi.com

For a dye to be effective in a DSSC, it must:

Chemically bond to the semiconductor surface. rsc.org

Absorb light strongly in the visible spectrum.

Have appropriate energy levels (HOMO/LUMO) for efficient electron injection and regeneration.

Research has shown that co-sensitization, using a mixture of dyes, can enhance the performance of DSSCs by broadening the light absorption range. researchgate.netnih.gov Furthermore, the inclusion of additives like chenodeoxycholic acid can improve DSSC performance by preventing dye aggregation on the TiO₂ surface and enhancing electron injection. ukm.my Given that Acid Red 186 is an organic dye with strong light absorption, it represents a class of compounds that could be investigated for DSSC applications, potentially as part of a co-sensitization strategy.